C18H35BrClNO2

Description

C₁₈H₃₅BrClNO₂ is a brominated and chlorinated organic compound containing a long aliphatic chain (18 carbons), a nitro group (NO₂), and ester/amide functionalities. Key properties to analyze include solubility, lipophilicity (log P), synthetic pathways, and bioactivity, which are critical for industrial and pharmacological optimization.

Properties

Molecular Formula |

C18H35BrClNO2 |

|---|---|

Molecular Weight |

412.8 g/mol |

IUPAC Name |

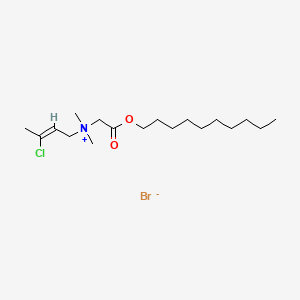

[(Z)-3-chlorobut-2-enyl]-(2-decoxy-2-oxoethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C18H35ClNO2.BrH/c1-5-6-7-8-9-10-11-12-15-22-18(21)16-20(3,4)14-13-17(2)19;/h13H,5-12,14-16H2,1-4H3;1H/q+1;/p-1/b17-13-; |

InChI Key |

YQRKRLMAARPKHA-VSORCOHTSA-M |

Isomeric SMILES |

CCCCCCCCCCOC(=O)C[N+](C)(C)C/C=C(/C)\Cl.[Br-] |

Canonical SMILES |

CCCCCCCCCCOC(=O)C[N+](C)(C)CC=C(C)Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H35BrClNO2 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route can vary, but it generally includes the following steps:

Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as halogenation, nitration, and esterification.

Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, where they are combined to form the desired product. These reactions often require catalysts and specific reaction conditions, such as controlled temperature and pressure.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C18H35BrClNO2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C18H35BrClNO2: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C18H35BrClNO2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes halogenated aromatic and aliphatic compounds with varying functional groups. Below is a comparative analysis of their physicochemical and synthetic properties, which may serve as analogs for understanding C₁₈H₅₃₅BrClNO₂.

Table 1: Physicochemical Properties

Key Observations :

- Halogen Effects : Bromine and chlorine atoms in C₆H₅BBrClO₂ and C₇H₅BrO₂ increase molecular weight and lipophilicity (log P ~2.15 for C₆H₅BBrClO₂), likely enhancing membrane permeability (e.g., BBB penetration) .

- Solubility : C₇H₅BrO₂ exhibits higher solubility (0.687 mg/ml) than C₆H₅BBrClO₂ (0.24 mg/ml), possibly due to its smaller size and polar carboxylic acid group .

- Synthetic Accessibility: C₆H₅BBrClO₂ has moderate synthetic complexity (score 2.07), achieved via palladium-catalyzed cross-coupling in THF/water . Similar methods (e.g., green chemistry with A-FGO catalysts ) could apply to C₁₈H₃₅BrClNO₂.

Key Observations :

- Druglikeness : C₆H₅BBrClO₂ meets leadlikeness criteria (score 1.0), suggesting favorable pharmacokinetics for drug development .

- Toxicity : Alerts like Brenk (for reactive functional groups) and H315-H319-H335 (skin/eye irritation ) highlight the need for structural modifications in halogenated compounds.

Biological Activity

C18H35BrClNO2 is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be categorized as an organic compound, characterized by the presence of bromine (Br), chlorine (Cl), nitrogen (N), and two oxygen (O) atoms in its molecular structure. The compound's structure suggests potential interactions with biological systems, which can lead to various pharmacological effects.

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of halogens (Br and Cl) in the structure can enhance the lipophilicity of the compound, potentially facilitating its interaction with cell membranes and biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of halogenated compounds. For instance, compounds with similar alkyl chain lengths have shown significant activity against various strains of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several halogenated fatty acids, including those structurally related to this compound. The results indicated that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Findings : The study concluded that the incorporation of halogens into fatty acid structures enhances their antimicrobial potency, likely due to improved membrane penetration.

Case Study 2: Cytotoxicity Assessment

In a separate investigation focusing on cytotoxic effects, researchers assessed the impact of this compound on human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates.

- Results : The compound demonstrated a dose-dependent cytotoxic effect on cancer cells, suggesting potential applications in cancer therapy. The apoptosis was confirmed via flow cytometry analysis.

Research Findings

Recent research has explored the broader implications of this compound in biomedical applications:

- Inflammation Modulation : Compounds similar to this compound have been shown to modulate inflammatory responses in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

- Metabolic Pathways : Investigations into metabolic pathways indicate that such compounds may influence lipid metabolism, which could be relevant for conditions like obesity and diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.